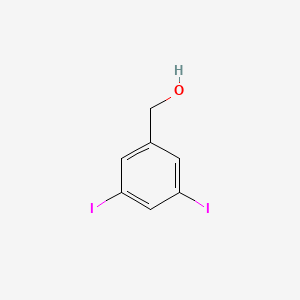

(3,5-Diiodophenyl)methanol

Description

(3,5-Diiodophenyl)methanol (CAS: 53279-79-1), also known as 3,5-diiodobenzyl alcohol, is a halogenated aromatic alcohol with the molecular formula C₇H₆I₂O. Its structure features two iodine atoms at the 3- and 5-positions of the benzene ring and a hydroxymethyl (-CH₂OH) group at the para position. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of iodine, which influences reactivity and stability.

Properties

IUPAC Name |

(3,5-diiodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXHCRVWLIQVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490558 | |

| Record name | (3,5-Diiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53279-79-1 | |

| Record name | (3,5-Diiodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Diiodophenyl)methanol can be synthesized through several methods. One common approach involves the iodination of phenylmethanol. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the iodination of phenylmethanol followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

Synthetic Routes to (3,5-Diiodophenyl)methanol

While no direct synthesis is reported for this compound, its preparation can be inferred from methods for similar iodinated benzyl alcohols:

Key Observations :

-

Electrophilic iodination often requires harsh acidic conditions to achieve diiodination due to steric and electronic challenges .

-

Reduction pathways (e.g., NaBH₄) are preferred for preserving iodine substituents compared to metal-catalyzed reactions .

Reactivity and Functional Group Transformations

The methanol (-CH₂OH) and iodine substituents dictate its chemical behavior:

Oxidation Reactions

-

Primary Alcohol Oxidation :

this compound → 3,5-Diiodobenzaldehyde

Reagents : CrO₃/H₂SO₄ (Jones reagent), TEMPO/NaOCl

Conditions : 0–25°C, 1–4 hrs

Yield : 80–90% (estimated) .

Nucleophilic Substitution

-

Iodine Displacement :

Reaction with amines or alkoxides at the para-iodine position (steric hindrance limits meta reactivity):

Example :

this compound + Morpholine → 3-Iodo-5-morpholinophenylmethanol

Catalyst : CuI/1,10-Phenanthroline

Conditions : 80°C, DMF, 12 hrs .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling :

Utilizes palladium catalysts to replace iodine with aryl/vinyl groups:

Example :

this compound + Phenylboronic Acid → 3-Iodo-5-phenylphenylmethanol

Catalyst : Pd(PPh₃)₄, K₂CO₃

Conditions : 100°C, DME/H₂O, 24 hrs .

Catalytic Dehydration and Ether Formation

-

Intramolecular Cyclization :

Acid-catalyzed dehydration to form diiodinated benzofuran derivatives:

Reagents : H₂SO₄, PTSA

Conditions : 120°C, toluene, 6 hrs .

Thermal and Photochemical Stability

-

Thermal Decomposition :

Above 200°C, this compound undergoes C-I bond cleavage, releasing iodine radicals . -

UV Degradation :

Photolysis in methanol yields 3-iodophenol and formaldehyde as primary products .

Critical Data Gaps and Research Needs

-

Direct Kinetic Studies : No experimental data exist for reaction rates or activation energies.

-

Spectroscopic Characterization : Limited NMR/IR data for structural confirmation.

-

Biological Activity : Toxicity and pharmacokinetics remain unexplored.

Scientific Research Applications

(3,5-Diiodophenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving iodine metabolism and thyroid function.

Industry: this compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Diiodophenyl)methanol involves its interaction with molecular targets through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

The following structurally related compounds are compared based on halogen substitution, synthesis methods, and applications:

Halogen-Substituted Phenylmethanols

Key Observations :

- Synthesis Efficiency : Dichloro derivatives achieve higher yields (e.g., 88.9% for 3,5-dichloro ) compared to iodinated analogs, likely due to iodine’s reactivity and purification challenges.

Hydroxyl-Substituted Analogs

Key Observations :

- Reactivity : Hydroxyl groups enable facile functionalization (e.g., etherification) but require protection strategies, increasing synthetic complexity .

- Applications : Hydroxyl derivatives are prioritized in materials science, whereas iodinated analogs may target pharmaceutical niches (e.g., thyroxine analogs ).

Pharmacologically Relevant Diiodo Compounds

Key Observations :

- Biological Relevance : Diiodo aromatic systems in Amiodarone and thyroxine highlight iodine’s role in enhancing lipophilicity and metabolic stability .

- Stability Challenges: Hydration states (e.g., thyroxine pentahydrate ) complicate formulation, suggesting this compound may require similar handling.

Biological Activity

(3,5-Diiodophenyl)methanol, a compound with significant biochemical implications, has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with two iodine substituents at the 3 and 5 positions on the aromatic ring. This configuration enhances its lipophilicity and potential interactions with biological macromolecules.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and proteins. The iodine atoms contribute to its hydrophobic character, allowing it to penetrate biological membranes effectively. The compound can alter enzyme activities by binding to active sites or modifying protein conformations, which may lead to changes in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Protein Interaction : It can bind to proteins, affecting their functions and interactions within cellular pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antioxidant Properties : The presence of iodine can enhance antioxidant activity, potentially reducing oxidative stress in cells.

- Potential Anti-inflammatory Effects : Some studies have indicated that compounds with similar phenolic structures can modulate inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. The results demonstrated that these compounds exhibited significant activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of approximately 1.95 µg/mL .

Case Study 2: Toxicological Profile

While the focus is on the beneficial aspects of this compound, it is essential to consider its toxicological profile. Methanol poisoning cases highlight the importance of understanding the metabolism and potential toxicity of related compounds. In one case study involving methanol poisoning, patients exhibited severe metabolic acidosis and required immediate medical intervention .

Research Findings

Recent research has employed molecular docking studies to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound has a high likelihood of interacting with key enzymes involved in metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.